N-hydroxy-2-(4-hydroxyphenyl)acetamide

Catalog No.
S7847008
CAS No.
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-hydroxy-2-(4-hydroxyphenyl)acetamide

Product Name

N-hydroxy-2-(4-hydroxyphenyl)acetamide

IUPAC Name

N-hydroxy-2-(4-hydroxyphenyl)acetamide

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c10-7-3-1-6(2-4-7)5-8(11)9-12/h1-4,10,12H,5H2,(H,9,11)

InChI Key

SYVWTQQJPWXPPB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)NO)O

Canonical SMILES

C1=CC(=CC=C1CC(=O)NO)O

N-hydroxy-2-(4-hydroxyphenyl)acetamide is an organic compound characterized by its molecular formula C8H9NO3C_8H_9NO_3 and a molecular weight of approximately 169.16 g/mol. This compound features a hydroxyl group attached to both the nitrogen and the aromatic ring, making it a derivative of 2-(4-hydroxyphenyl)acetamide. The presence of these functional groups suggests potential for various chemical interactions and biological activities, particularly in medicinal chemistry.

Due to its functional groups:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Acylation: The amine group can undergo acylation reactions, which may modify its biological activity.
  • Reduction: The compound can be reduced to yield amines or other derivatives, depending on the reducing agent used.

These reactions are significant for modifying the compound's properties and enhancing its efficacy in various applications.

N-hydroxy-2-(4-hydroxyphenyl)acetamide exhibits several biological activities:

  • Analgesic Properties: Similar to acetaminophen, this compound may influence pain pathways through interactions with receptors such as TRPV1 and cannabinoid receptors, potentially providing analgesic effects.
  • Antioxidant Activity: The hydroxy groups may contribute to antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects: Preliminary studies suggest that compounds with similar structures can inhibit inflammation-related cytokines, indicating potential anti-inflammatory applications .

The synthesis of N-hydroxy-2-(4-hydroxyphenyl)acetamide can be achieved through various methods:

  • Hydroxylation of 2-(4-hydroxyphenyl)acetamide: This can be done using hydroxylating agents under controlled conditions.
  • Reactions with Hydroxylamine: Reacting 2-(4-hydroxyphenyl)acetamide with hydroxylamine hydrochloride in the presence of a base can yield N-hydroxy derivatives.
  • Reductive Carbonylation: Utilizing palladium complexes in a reductive carbonylation process may also lead to the formation of this compound from nitrobenzene derivatives.

N-hydroxy-2-(4-hydroxyphenyl)acetamide has potential applications in several fields:

  • Pharmaceuticals: Its analgesic and anti-inflammatory properties make it a candidate for pain management therapies.
  • Cosmetics: The antioxidant properties may be beneficial in skincare formulations aimed at reducing oxidative damage.
  • Agriculture: As a phenolic compound, it could have applications in plant protection or as a growth regulator.

Studies on N-hydroxy-2-(4-hydroxyphenyl)acetamide have shown that it can interact with various biological targets:

  • Enzyme Inhibition: It may inhibit cyclooxygenase enzymes, similar to other analgesics, thus modulating pain pathways.
  • Binding Interactions: The compound's structure allows for potential binding with proteins and enzymes through hydrogen bonding facilitated by its hydroxy groups.
  • Metabolic Pathways: Although not fully characterized, it is likely involved in phenolic metabolism pathways, which could influence its biological effects.

Several compounds share structural similarities with N-hydroxy-2-(4-hydroxyphenyl)acetamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-(4-Hydroxyphenyl)acetamideContains a hydroxy group on the phenyl ringCommonly used as an analgesic; simpler structure
N-(2-Hydroxyphenyl)acetamideHydroxyl group on the nitrogen-substituted carbonExhibits different biological activities
Acetaminophen (Paracetamol)Similar acetamide structure but lacks additional hydroxylsWidely used analgesic; more studied
4-HydroxyphenylacetateEster derivative of 4-hydroxyphenolPotentially different pharmacokinetics

N-hydroxy-2-(4-hydroxyphenyl)acetamide is unique due to its dual hydroxyl functionalization, which enhances its potential for diverse biological interactions compared to simpler analogs.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

167.058243149 g/mol

Monoisotopic Mass

167.058243149 g/mol

Heavy Atom Count

12

Dates

Last modified: 02-18-2024

Explore Compound Types